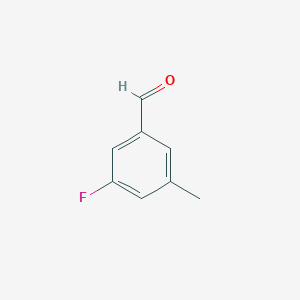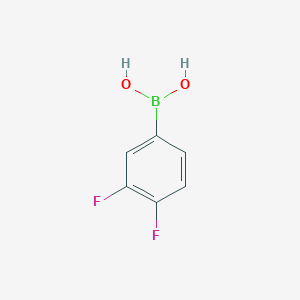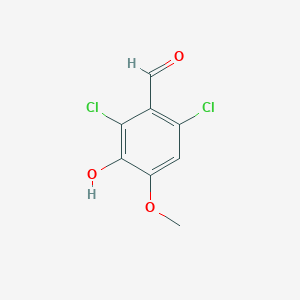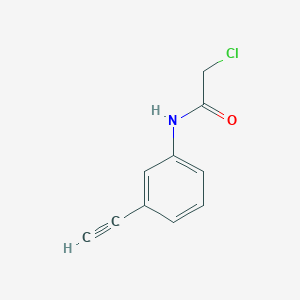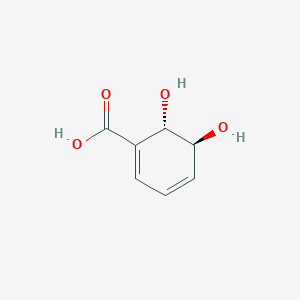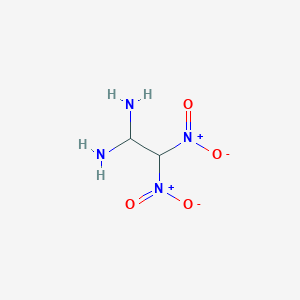
5-甲氧基-1H-吡唑-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate (EMPC) is an organic compound that belongs to the class of pyrazole derivatives. It is a colorless solid with a molecular weight of 186.21 g/mol. EMPC has been extensively studied in recent years due to its potential applications in various fields. It is used in the synthesis of various drugs, in the preparation of catalysts, and in the development of biochemical and physiological effects.
科学研究应用
药物化学与药物发现
吡唑类化合物,包括5-甲氧基-1H-吡唑-3-羧酸乙酯,在药物化学和药物发现中有着广泛的应用 . 它们被用作生物活性化学物质合成的支架 . 吡唑部分的许多药理功能包括抗菌、抗炎、抗癌、止痛、抗惊厥、驱虫、抗氧化和除草 .
农业化学
在农业化学领域,吡唑类化合物也相当重要 . 它们被用于开发新型杀虫剂和除草剂 .
配位化学
吡唑类化合物由于其能够与各种金属形成稳定的配合物,因此在配位化学中得到应用 . 它们在配位化学中非常重要,因为芳香吡唑环的稳定性、配位模式的多样性和足够高的合成可获得性结合在一起 .
有机金属化学
在有机金属化学中,吡唑类化合物用作金属配合物的配体 . 吡唑基硼酸盐(蝎子配体)是软阳离子最重要的配体,尤其是铂族金属 .
生物活性化学物质的合成
作用机制
Target of Action
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce certain biochemical changes . .
Biochemical Pathways
As a biochemical reagent, it is plausible that it may influence various biochemical pathways depending on its targets
生化分析
Biochemical Properties
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrolases and oxidoreductases, modulating their catalytic activities. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell fate decisions .
Molecular Mechanism
The molecular mechanism of action of ethyl 5-methoxy-1H-pyrazole-3-carboxylate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-methoxy-1H-pyrazole-3-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual attenuation as the compound degrades. In vitro and in vivo studies have demonstrated that the compound’s activity decreases over time, necessitating periodic replenishment to maintain its biochemical effects .
Dosage Effects in Animal Models
The effects of ethyl 5-methoxy-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects. Careful dosage optimization is essential to achieve the desired outcomes in animal studies .
Metabolic Pathways
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are catalyzed by enzymes such as cytochrome P450 oxidases and transferases, leading to the formation of metabolites with altered biological activity. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of ethyl 5-methoxy-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its intracellular accumulation. Additionally, binding proteins such as albumin can sequester the compound in the bloodstream, modulating its bioavailability and distribution. These transport and distribution mechanisms are crucial for determining the compound’s therapeutic efficacy and safety .
Subcellular Localization
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which influences its activity and function. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
ethyl 3-methoxy-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-6(11-2)9-8-5/h4H,3H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPCBOQOBERTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

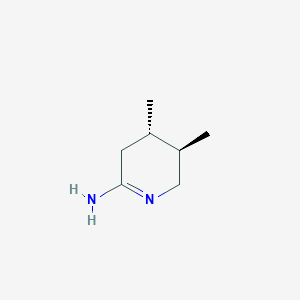
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)
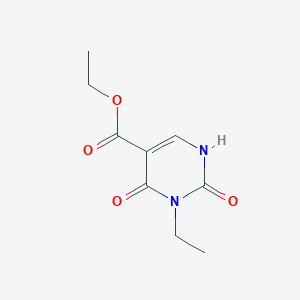

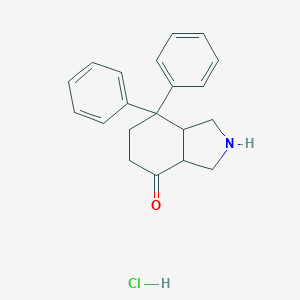
![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
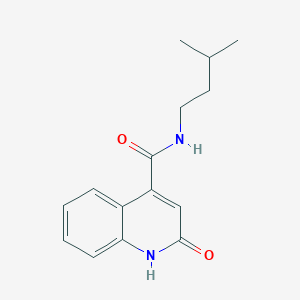
![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)
